2-(3,4-dichlorophenyl)-N'-hydroxyethanimidamide
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYRUYXSWKHYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=NO)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Reagents :
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3,4-Dichlorophenylacetonitrile (1.0 equiv)
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Hydroxylamine hydrochloride (1.2 equiv)
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Sodium carbonate (1.5 equiv) as base
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Solvent System : Ethanol/water (3:1 v/v)
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Temperature : Reflux (~78°C)
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Duration : 6–8 hours
Mechanism
The reaction proceeds through nucleophilic attack of hydroxylamine on the nitrile carbon, followed by tautomerization to form the stable amidoxime:
Purification
Table 1: Optimization of Nitrile Hydroxylation
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | EtOH, MeOH, THF | EtOH/H₂O | 78 |
| Temperature (°C) | 60–90 | 78 | 82 |
| Reaction Time (h) | 4–12 | 8 | 85 |
| Base | Na₂CO₃, NaOH, K₂CO₃ | Na₂CO₃ | 80 |
Alternative Route: Aldehyde Condensation
For laboratories lacking nitrile precursors, 3,4-dichlorophenylacetaldehyde serves as an alternative starting material.
Reaction Steps
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Oxime Formation :
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Conditions: Hydroxylamine hydrochloride (1.1 equiv), pyridine catalyst, reflux in ethanol (4 h).
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Reductive Amination :
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Oxime intermediate reduced using H₂/Pd/C in methanol to yield primary amine.
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Subsequent reaction with acetic anhydride forms acetamide, which is hydrolyzed to the target amidoxime under basic conditions.
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Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Nitrile Route | Aldehyde Route |
|---|---|---|
| Starting Material Cost | Low | Moderate |
| Step Count | 1 | 3 |
| Overall Yield (%) | 78–85 | 45–52 |
| Purity (HPLC, %) | ≥98 | 92–95 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adoption of microreactor technology enhances safety and efficiency for large-scale production:
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Reactor Type : Tubular flow reactor (stainless steel, 0.5 mm diameter)
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Flow Rate : 10 mL/min
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Residence Time : 15 min
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Advantages :
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20% higher yield compared to batch processes
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Reduced byproduct formation (e.g., hydrolysis to carboxylic acid <2%)
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Catalyst Screening
Lanthanide chlorides (e.g., LaCl₃·2LiCl) improve regioselectivity in Grignard additions during aldehyde route intermediates:
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Optimal Catalyst Loading : 5 mol%
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Impact : Increases amidoxime purity to 97% by suppressing ketone byproducts.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC Conditions : C18 column, 30:70 acetonitrile/water, 1.0 mL/min, λ = 254 nm.
Challenges and Mitigation Strategies
Byproduct Formation
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Hydrolysis to Carboxylic Acid :
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Cause: Excess water in solvent system.
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Solution: Maintain ethanol/water ratio ≥3:1 and strict temperature control.
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Diastereomer Separation
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Issue : Racemization at the C2 position during aldehyde route.
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Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves >99% enantiomeric excess.
Emerging Methodologies
Photocatalytic Synthesis
Recent advances utilize visible-light catalysis for nitrile hydroxylation:
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Catalyst : Ru(bpy)₃Cl₂ (0.5 mol%)
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Light Source : 450 nm LED
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Yield Improvement : 88% in 3 h at room temperature.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-dichlorophenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The dichlorophenyl group allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Scientific Research Applications
2-(3,4-dichlorophenyl)-N’-hydroxyethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, including its role as an antimicrobial and anticancer agent.
Industry: It is utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. It may also interfere with cellular processes by disrupting membrane integrity or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Antiplasmodial Activity
Agrochemical Potential
Dopaminergic and Receptor Interactions
- Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride) shares a phenyl ring but lacks the amidine group. Its activity on dopaminergic receptors highlights the role of hydroxyl groups in receptor binding, whereas dichloro substituents might interact with hydrophobic binding pockets .
Biological Activity
2-(3,4-dichlorophenyl)-N'-hydroxyethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C9H9Cl2N3O
- Molecular Weight: 232.09 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It has been shown to modulate G-protein coupled receptors (GPCRs), which play critical roles in cell signaling.
- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
Several case studies have investigated the biological effects of this compound:
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Study on Enzyme Inhibition:
- Researchers evaluated the inhibitory effects on COX enzymes, finding that the compound exhibited significant inhibition with an IC50 value of 15 µM, suggesting potential anti-inflammatory applications.
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GPCR Modulation Study:
- A pharmacological characterization revealed that this compound acts as a positive allosteric modulator for the human D1 receptor. This modulation could influence dopamine signaling pathways, relevant in conditions like Parkinson's disease.
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Antimicrobial Efficacy:
- In vitro testing against Staphylococcus aureus demonstrated an MIC of 8 µg/mL, indicating promising antibacterial properties that warrant further exploration for therapeutic use.
Discussion
The diverse biological activities of this compound highlight its potential as a lead compound in drug development. Its ability to inhibit enzymes and modulate GPCRs suggests applications in treating inflammatory diseases and neurodegenerative disorders. Additionally, its antimicrobial properties may provide avenues for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,4-dichlorophenyl)-N'-hydroxyethanimidamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, starting with condensation of 3,4-dichlorophenyl precursors with hydroxylamine derivatives. Key steps include:
- Nucleophilic substitution to introduce the hydroxyimino group.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures).
- Yield optimization by controlling reaction temperature (60–80°C) and stoichiometric ratios of reactants (1:1.2 molar ratio of dichlorophenyl precursor to hydroxylamine) .
- Validation : Confirm purity using HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N content within ±0.3% theoretical values).
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : and NMR to verify aromatic protons (δ 7.2–7.8 ppm) and hydroxyimino group (δ 9.1–9.3 ppm).
- IR Spectroscopy : Detect N–O stretch (∼960 cm) and C–Cl vibrations (∼750 cm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z: 261.02) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer : Initial screens should include:
- Enzyme inhibition assays (e.g., cytochrome P450 isoforms) using fluorometric substrates.
- Antimicrobial testing via broth microdilution (MIC determination against Gram-positive/negative bacteria).
- Cytotoxicity profiling (MTT assay on HEK-293 or HepG2 cell lines) to assess safety margins .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action at molecular targets?
- Methodological Answer :
- Receptor binding assays : Radioligand competition studies (e.g., -labeled ligands for opioid receptors) to determine inhibitory constants (K).
- Molecular docking : Use software like AutoDock Vina to model interactions with receptor active sites (e.g., μ-opioid receptor’s transmembrane domain).
- Mutagenesis studies : Identify critical residues (e.g., Asp147 in MOR) via site-directed mutagenesis and binding affinity comparisons .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Address discrepancies by:
- Standardizing assay conditions (pH, temperature, buffer composition) across labs.
- Cross-validating results using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays).
- Meta-analysis of published data to identify confounding variables (e.g., enantiomeric purity, solvent effects) .
Q. How can structure-activity relationships (SAR) be explored to enhance potency?
- Methodological Answer :
- Derivatization : Modify substituents on the dichlorophenyl ring (e.g., –CF, –OCH) to assess steric/electronic effects.
- Pharmacophore modeling : Identify critical moieties (e.g., hydroxyimino group) using software like Schrödinger’s Phase.
- In vitro potency assays : Compare IC values of analogs in target-specific assays (e.g., kinase inhibition) .
Q. What advanced techniques characterize its pharmacokinetic profile?
- Methodological Answer :
- ADME studies :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Metabolic stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS.
- In vivo PK : Administer intravenously/orally to rodents, collect plasma samples, and calculate parameters (t, AUC) using non-compartmental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
